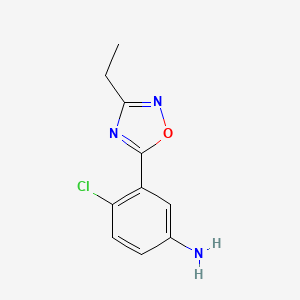

4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

CAS No.:

Cat. No.: VC15866438

Molecular Formula: C10H10ClN3O

Molecular Weight: 223.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClN3O |

|---|---|

| Molecular Weight | 223.66 g/mol |

| IUPAC Name | 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline |

| Standard InChI | InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(12)3-4-8(7)11/h3-5H,2,12H2,1H3 |

| Standard InChI Key | OGNRVJIOGLXJKW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl |

Introduction

Structural Identification and Molecular Characteristics

Chemical Composition and Nomenclature

The compound’s systematic IUPAC name, 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, reflects its core structure: an aniline ring substituted at the 3-position with a 3-ethyl-1,2,4-oxadiazole group and at the 4-position with a chlorine atom. Its molecular formula, C₁₀H₁₀ClN₃O, corresponds to a molecular weight of 223.66 g/mol . The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and metabolic stability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline involves multi-step heterocyclization, as demonstrated in related 1,2,4-oxadiazole derivatives :

-

Formation of Pyrazole Intermediate:

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is synthesized via Claisen condensation of butanone and diethyl oxalate, followed by hydrazine cyclization . Chlorination with SO₂Cl₂ yields 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride . -

Oxadiazole Ring Construction:

The carbonyl chloride reacts with methyl 3-aminobenzoate under cyclodehydration conditions (e.g., using triethylamine in toluene) to form the 1,2,4-oxadiazole ring . -

Final Functionalization:

Hydrolysis of ester groups and subsequent condensation with aniline derivatives introduces the chloro-aniline moiety .

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole chlorination | SO₂Cl₂, CHCl₃, 60°C, 2 h | 85–90 | |

| Oxadiazole cyclization | Triethylamine, toluene, 0°C, 2 h | 57.8 |

Physicochemical Properties

Thermal Stability and Solubility

Although specific data for 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline are unavailable, structurally similar compounds like 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline exhibit a melting point of 101–103°C and a predicted boiling point of 374.8±44.0°C . The chloro and oxadiazole groups enhance lipophilicity, suggesting limited water solubility but improved organic solvent compatibility (e.g., ethanol, DMSO) .

Acid-Base Behavior

The aniline group confers weak basicity, with predicted pKa values near 3.24±0.10 for analogous structures . Protonation likely occurs at the oxadiazole nitrogen under strongly acidic conditions, altering electronic properties .

| Hazard Type | Precautionary Measures |

|---|---|

| Oral Exposure | Avoid ingestion; use PPE during handling |

| Skin Contact | Wear nitrile gloves and lab coats |

| Inhalation Risks | Use fume hoods or respiratory protection |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume